Lipophilicity (XLogP3-AA) Comparison: 1,3-Dibutyl vs. 1,3-Diallyl Triazinane Derivatives
The lipophilicity of 1,3-dibutyl-1,3,5-triazinane-2,4,6-trione, as measured by its computed XLogP3-AA value of 1.7, provides a quantifiable basis for differentiation from related analogs. The diallyl analog (1,3-diallyl-1,3,5-triazinane-2,4,6-trione), a more polar compound with a lower molecular weight (209.20 g/mol), is expected to exhibit a lower XLogP value, reflecting its distinct solubility and partitioning behavior [1][2]. This difference is critical for applications where controlled hydrophobicity is required, such as in the design of bioactive molecules or in polymer compatibility.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.7 (computed) |
| Comparator Or Baseline | 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione (DTT); XLogP value not reported but inferred to be lower based on structure |
| Quantified Difference | N/A (inference based on structural differences) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
The higher lipophilicity of the dibutyl derivative may translate to enhanced membrane permeability or improved compatibility with hydrophobic polymer matrices compared to more polar analogs, which is a key consideration in materials science and drug discovery applications.
- [1] PubChem. (2025). Compound Summary for CID 21820787, 1,3-Dibutyl-1,3,5-triazinane-2,4,6-trione. National Center for Biotechnology Information. View Source
- [2] Qiu, P., Xiong, R., & Liu, L. (2023). 一种连续合成二烯丙基异氰脲酸酯的方法 [A method for continuous synthesis of diallyl isocyanurate]. Chinese Patent Application. Hunan Fangruida New Materials Co., Ltd. View Source
